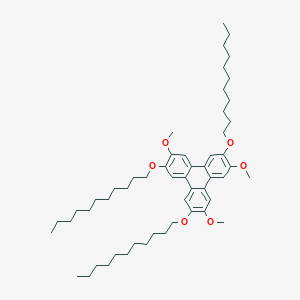
magnesium;1-chloro-2-ethylbenzene-4-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-chloro-2-ethylbenzene-4-ide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-chloro-2-ethylbenzene-4-ide;bromide typically involves the reaction of 1-chloro-2-ethylbenzene with magnesium in the presence of an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction scheme is as follows:
1-chloro-2-ethylbenzene+Mg→this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of reactants. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.
Electrophiles: Alkyl halides and acyl chlorides are typical electrophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Benzenes: Result from nucleophilic substitution reactions.
科学的研究の応用
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the formation of carbon-carbon bonds.
Polymer Chemistry: Acts as a catalyst in the polymerization of certain monomers.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Material Science: Utilized in the preparation of advanced materials with specific properties.
作用機序
The compound exerts its effects primarily through its role as a nucleophile. The magnesium atom, being electropositive, facilitates the formation of a carbon-magnesium bond, which is highly reactive. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The mechanism involves the formation of a transition state where the nucleophilic carbon attacks the electrophilic center, followed by the formation of the final product.
類似化合物との比較
Similar Compounds
- Magnesium;1-chloro-2-methylbenzene-4-ide;bromide
- Magnesium;1-chloro-2-propylbenzene-4-ide;bromide
- Magnesium;1-chloro-2-butylbenzene-4-ide;bromide
Uniqueness
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide is unique due to its specific substituent pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group influences the steric and electronic properties of the compound, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
特性
分子式 |
C8H8BrClMg |
|---|---|
分子量 |
243.81 g/mol |
IUPAC名 |
magnesium;1-chloro-2-ethylbenzene-4-ide;bromide |
InChI |
InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
GNCIMLOYDWPVFI-UHFFFAOYSA-M |
正規SMILES |
CCC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


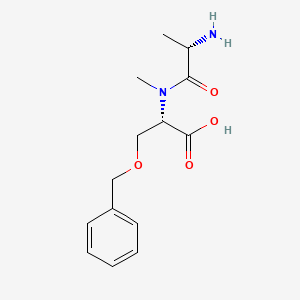
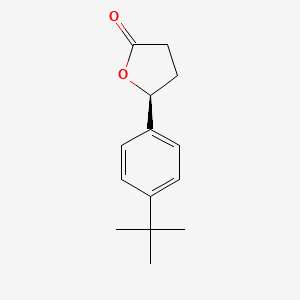
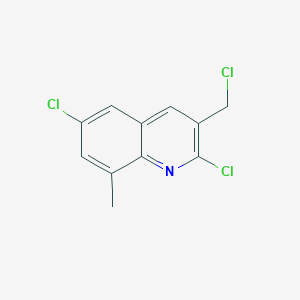
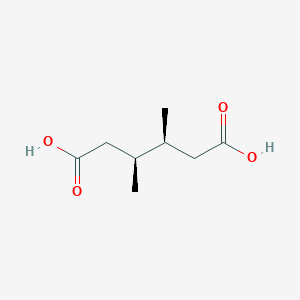


![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
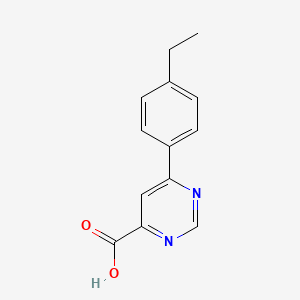

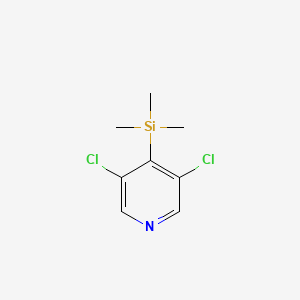
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)

